molecular formula C12H15NO5 B11479196 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime

1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime

Cat. No.: B11479196
M. Wt: 253.25 g/mol
InChI Key: WCNNZBWZNAEYBH-NTUHNPAUSA-N
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Description

1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime is an organic compound with a complex structure that includes a benzodioxole ring substituted with methoxy groups and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a series of reactions starting from catechol and methylene chloride in the presence of a base.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of Acetone Derivative: The acetone derivative is formed by reacting the benzodioxole compound with acetone in the presence of a base.

    Oxime Formation: The final step involves the conversion of the acetone derivative to the oxime using hydroxylamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The benzodioxole ring can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine: Similar structure but with an amine group instead of an oxime.

    3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group.

    4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Similar structure but with a methyl group instead of an oxime.

Uniqueness

1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)acetone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the benzodioxole ring and the oxime group makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

(NE)-N-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C12H15NO5/c1-7(13-14)4-8-5-9(15-2)11-12(10(8)16-3)18-6-17-11/h5,14H,4,6H2,1-3H3/b13-7+

InChI Key

WCNNZBWZNAEYBH-NTUHNPAUSA-N

Isomeric SMILES

C/C(=N\O)/CC1=CC(=C2C(=C1OC)OCO2)OC

Canonical SMILES

CC(=NO)CC1=CC(=C2C(=C1OC)OCO2)OC

Origin of Product

United States

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